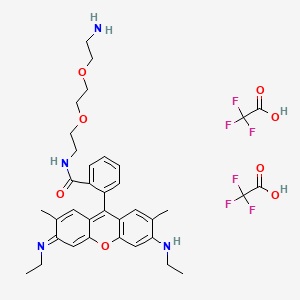
Lysine xhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysine xhydrobromide is a compound derived from lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its ability to enhance cell adhesion, making it valuable in cell culture and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lysine xhydrobromide can be synthesized through the reaction of lysine with hydrobromic acid. The process involves dissolving lysine in water and adding hydrobromic acid to the solution. The reaction is typically carried out at room temperature, and the product is obtained by crystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where lysine and hydrobromic acid are combined under controlled conditions. The product is then purified through crystallization and drying processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Lysine xhydrobromide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of lysine derivatives.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the bromide ion.
Major Products Formed
The major products formed from these reactions include oxidized lysine derivatives, reduced lysine compounds, and substituted lysine products .
Scientific Research Applications
Lysine xhydrobromide has a wide range of applications in scientific research:
Cell Culture: It is used as a coating agent to enhance cell adhesion to culture surfaces.
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces.
Drug Delivery: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with drugs.
Gene Therapy: It is used in gene therapy research for its ability to condense plasmid DNA and facilitate gene delivery.
Mechanism of Action
Lysine xhydrobromide exerts its effects primarily through electrostatic interactions. The positively charged lysine residues interact with negatively charged cell membranes, enhancing cell adhesion. In drug delivery and gene therapy, the compound forms stable complexes with drugs and DNA, facilitating their transport and uptake by cells .
Comparison with Similar Compounds
Similar Compounds
Poly-L-lysine hydrobromide: Similar in structure and function, used for cell adhesion and bioconjugation.
Poly-D-lysine hydrobromide: Another variant used for similar applications, particularly in cell culture.
Uniqueness
Lysine xhydrobromide is unique due to its specific interaction with cell membranes and its ability to form stable complexes with biomolecules. This makes it particularly valuable in applications requiring enhanced cell adhesion and efficient delivery of therapeutic agents .
Properties
IUPAC Name |
2,6-diaminohexanoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXAGTSTSPYCEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)






